N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide
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Overview
Description
- N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C~15~H~12~F~N~3~O~4~S.
- It contains a thiazole ring, a nitrobenzene group, and a sulfonamide moiety.
- The compound may have potential pharmacological applications due to its structural features.
Synthesis Analysis
- The synthesis of this compound involves the coupling of 2-(4-amino-3-fluorophenyl)ethyl propionate with benzene to obtain 2-(2-fluoro-4-biphenyl)ethyl propionate.
- Diazotization and hydrolysis steps lead to the final product.
Molecular Structure Analysis
- The molecular structure includes a thiazole ring, a nitrobenzene group, and a sulfonamide linkage.
- The arrangement of atoms and functional groups determines its properties.
Chemical Reactions Analysis
- The compound may participate in various reactions, including nucleophilic substitutions, reductions, and coupling reactions.
Physical And Chemical Properties Analysis
- The compound has a molecular weight of approximately 294.12 g/mol.
- It is a crystalline solid with specific odor.
- Further physical and chemical properties can be determined experimentally.
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds containing the aminobenzenesulfonamide structure, including N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide, has been explored for its potential applications in pharmaceuticals and organic synthesis. Kaneda (2020) provides an in-depth review of the methodologies for creating cyclic compounds with aminobenzenesulfonamide, emphasizing the versatility of these derivatives in producing functional molecules and pharmaceuticals (Kaneda, 2020).
Environmental Fate and Analytical Detection
The study of nitroaromatic compounds in the environment, including their detection, sources, and transformation, has significant implications for environmental monitoring and pollution control. Harrison et al. (2005) review the atmospheric occurrence of nitrophenols, compounds structurally related to N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide, outlining analytical techniques and environmental behaviors. This research is crucial for understanding the environmental impact of nitroaromatic compounds and developing strategies for their management (Harrison et al., 2005).
Advanced Materials and Applications
The development of nanostructured luminescent micelles incorporating nitroaromatic compounds has shown promising applications in sensing, bioimaging, and forensic science. Paria et al. (2022) discuss the use of micellar fluorogenic probes for the detection of nitroaromatic and nitramine explosives, highlighting the potential of these materials in security and environmental monitoring applications (Paria et al., 2022).
Safety And Hazards
- The compound is flammable, causes skin and eye irritation, and may cause respiratory irritation.
- Proper handling and storage precautions are necessary.
Future Directions
- Investigate its pharmacological potential, toxicity, and further structural modifications.
- Explore its interactions with biological targets for drug development.
Please note that this analysis is based on available information, and further research may be needed to fully understand the compound’s properties and potential applications. 🌟
properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-12-16(27-18(21-12)13-5-4-6-14(19)11-13)9-10-20-28(25,26)17-8-3-2-7-15(17)22(23)24/h2-8,11,20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWASHDGYWTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-nitrobenzenesulfonamide |
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